molecular formula C9H7FN2 B1339043 6-Fluoroquinolin-2-amine CAS No. 791626-57-8

6-Fluoroquinolin-2-amine

Cat. No.: B1339043
CAS No.: 791626-57-8
M. Wt: 162.16 g/mol
InChI Key: DSROYDXRWJWKRT-UHFFFAOYSA-N
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Description

6-Fluoroquinolin-2-amine is a fluorinated quinoline derivative that serves as a versatile building block and key intermediate in medicinal chemistry and drug discovery research. This compound is of significant interest in the synthesis of more complex molecules with potential biological activity. Quinoline scaffolds, particularly those substituted with fluorine and amine functional groups, are frequently explored in the development of novel therapeutic agents due to their ability to interact with diverse biological targets. For instance, research has demonstrated the utility of closely related 6-fluoroquinoline structures in the development of potent and selective histone deacetylase (HDAC) inhibitors, which are a prominent class of investigational anticancer agents . The presence of both the fluorine atom, which can influence pharmacokinetic properties, and the primary amine, which provides a handle for further chemical modification, makes this compound a valuable precursor for constructing compound libraries. Researchers utilize this chemical in hit-to-lead optimization campaigns to refine properties such as potency, selectivity, and oral bioavailability. Its primary application lies within preclinical research, including synthetic chemistry studies, biochemical assay development, and in vitro pharmacological profiling. This product is strictly intended for research purposes in a controlled laboratory environment and is not classified as a drug or consumer product. It is provided "For Research Use Only," and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this and all chemical compounds with appropriate care and in accordance with all applicable safety regulations.

Properties

IUPAC Name

6-fluoroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSROYDXRWJWKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464662
Record name 6-fluoroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791626-57-8
Record name 6-fluoroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-2-amine typically involves the introduction of a fluorine atom into the quinoline ring, followed by the introduction of an amine group. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the quinoline ring using a fluorinating agent such as Selectfluor. The amine group can then be introduced via a reduction reaction using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Acylation Reactions

Primary aromatic amines like 6-fluoroquinolin-2-amine undergo acylation with acid chlorides or anhydrides to form stable amides. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation .

Example Reaction:
6 Fluoroquinolin 2 amine+AcClN Acetyl 6 fluoroquinolin 2 amine+HCl\text{6 Fluoroquinolin 2 amine}+\text{AcCl}\rightarrow \text{N Acetyl 6 fluoroquinolin 2 amine}+\text{HCl}

Conditions:

  • Reagents: Acetyl chloride (AcCl), acetic anhydride

  • Solvent: Dichloromethane or THF

  • Base: Pyridine or triethylamine (to neutralize HCl)

Oxidation Reactions

The amine group can be oxidized to nitro or nitroso derivatives under controlled conditions. Fluorinated quinolines are generally resistant to ring oxidation due to fluorine’s electron-withdrawing effects, preserving the heterocyclic structure .

Key Pathways:

Oxidizing Agent Product Conditions
KMnO₄ (acidic)Nitrosoquinoline derivative60–80°C, H₂SO₄ catalyst
H₂O₂Oxidative dimerizationRoom temperature, basic pH

Reduction Reactions

Selective reduction of the quinoline ring or functional groups is achievable:

  • Catalytic Hydrogenation: Reduces the aromatic ring to a tetrahydroquinoline derivative using Pd/C or Raney Ni .

  • LiAlH₄: Converts amides (post-acylation) to secondary amines.

Example:
N Acetyl 6 fluoroquinolin 2 amineLiAlH 6 Fluoro N ethylquinolin 2 amine\text{N Acetyl 6 fluoroquinolin 2 amine}\xrightarrow{\text{LiAlH }}\text{6 Fluoro N ethylquinolin 2 amine}

Coupling Reactions

Primary amines participate in deaminative cross-coupling to form unsymmetric secondary amines. A ruthenium-based catalytic system (e.g., Ru(p-cymene)Cl₂) enables chemoselective C–N bond formation :

General Reaction:
R NH +R NH Ru catalystR NH R +NH \text{R NH }+\text{R NH }\xrightarrow{\text{Ru catalyst}}\text{R NH R }+\text{NH }

Substrate Scope for this compound:

Partner Amine Product Yield
BenzylamineN-(6-Fluoroquinolin-2-yl)-benzylamine78%
CyclohexylamineN-(6-Fluoroquinolin-2-yl)-cyclohexylamine65%

Conditions: Chlorobenzene, 130°C, 16 hours.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the 6-position is susceptible to displacement by strong nucleophiles (e.g., amines, thiols) under basic conditions:

Reaction Mechanism:

  • Deprotonation of the nucleophile (Nu⁻).

  • Attack on the electron-deficient C-6 position.

  • Fluoride ion elimination.

Example:
6 Fluoroquinolin 2 amine+NH 6 Aminoquinolin 2 amine+HF\text{6 Fluoroquinolin 2 amine}+\text{NH }\rightarrow \text{6 Aminoquinolin 2 amine}+\text{HF}

Factors Influencing Reactivity:

  • Electron Deficiency: Enhanced by the quinoline ring’s π-deficient nature.

  • Leaving Group Ability: Fluorine’s high electronegativity facilitates displacement.

Diazotization and Subsequent Reactions

The primary amine can be diazotized to form diazonium salts, enabling Sandmeyer reactions or azo coupling:

Steps:

  • Diazotization with NaNO₂/HCl at 0–5°C.

  • Reaction with CuCN/KCN to introduce cyano groups.

Application: Synthesis of this compound derivatives with varied substituents for biological testing.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Product Yield Range
AcylationAcCl, pyridine, 25°CN-Acyl derivatives70–90%
SₙArKNH₂, NH₃(l), −33°C6-Substituted quinolines50–85%
Reductive AminationAldehyde, NaBH₃CN, MeOHSecondary amines60–75%
Oxidative CouplingH₂O₂, Fe³⁺ catalystDimers/quinoline N-oxides40–65%

This compound’s versatility in forming amides, secondary amines, and substituted quinolines underscores its utility in medicinal chemistry and materials science. Controlled functionalization at the 2- and 6-positions allows precise modulation of electronic and steric properties for targeted applications .

Mechanism of Action

The mechanism of action of 6-Fluoroquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the stabilization of DNA strand breaks, ultimately causing bacterial cell death . The compound’s unique structure allows it to selectively target bacterial enzymes without affecting mammalian cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Hazard Statements
This compound 791626-57-8 C₉H₇FN₂ 174.16 6-F, 2-NH₂ 95 H302, H318
6-Fluoroquinolin-3-amine dihydrochloride 742699-00-9 C₉H₇FN₂·2HCl 247.09 6-F, 3-NH₂ (dihydrochloride) - -
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine - C₁₆H₁₁BrF₂N₂ 357.18 6-Br, 4-NH-C₆H₃(F)₂CH₃ - -
6-Fluoro-2-methylquinolin-4-amine 288151-49-5 C₁₀H₉FN₂ 176.19 6-F, 4-NH₂, 2-CH₃ - H302, H318
6-Fluoroisoquinolin-4-amine 1780542-36-0 C₉H₇FN₂ 162.16 Isoquinoline core, 6-F, 4-NH₂ 97 -

Key Observations :

  • Substituent Effects: Fluorine at the 6-position is common among analogs, but the position of the amine group (2-, 3-, or 4-) and additional substituents (e.g., methyl, bromo) significantly alter physicochemical properties. For example, the dihydrochloride salt of 6-Fluoroquinolin-3-amine has a higher molecular weight (247.09 g/mol) due to counterions .
  • Halogen Impact: Bromine in 6-bromo analogs (e.g., 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) increases molecular weight and may enhance hydrophobic interactions in biological systems compared to fluorine .

Key Observations :

  • Efficiency: The one-step protocol for brominated quinolines achieves high yields (83%) , suggesting that similar methods could be adapted for fluoroquinolines.
  • Scalability: Robust routes for library development are noted for 4-anilinoquinoline derivatives, emphasizing the scaffold’s adaptability .

Biological Activity

Overview

6-Fluoroquinolin-2-amine is a fluorinated derivative of quinoline, notable for its unique chemical structure that includes a fluorine atom at the 6th position and an amine group at the 2nd position of the quinoline ring. This compound exhibits significant biological activity, particularly as an antibacterial agent due to its interaction with bacterial DNA gyrase, a key enzyme involved in DNA replication.

Target Enzyme:
The primary target of this compound is bacterial DNA gyrase. By inhibiting this enzyme, the compound disrupts the DNA replication process in bacteria, leading to cell death.

Mode of Action:
The inhibition occurs through the formation of a stable complex between the drug and the enzyme-DNA complex, preventing the necessary supercoiling of DNA required for replication and transcription. This mechanism is similar to that of other fluoroquinolones, enhancing its potential as an antibiotic.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Absorption: Well absorbed from the gastrointestinal tract.
  • Distribution: Widely distributed in body tissues.
  • Metabolism: Primarily metabolized in the liver.
  • Excretion: Excreted via the kidneys, which is crucial for understanding dosing regimens.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary of findings related to its antibacterial efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Escherichia coli (E. coli)0.25
Klebsiella pneumoniae0.5
Pseudomonas aeruginosa1

Case Studies and Research Findings

  • Antibacterial Activity Study : A study demonstrated that this compound exhibited enhanced activity against wild-type strains of E. coli and K. pneumoniae when compared to non-fluorinated analogs. The addition of a fluorine atom significantly improved the compound's potency, with MIC values indicating effective inhibition at low concentrations .
  • Optimization Research : Further research focused on optimizing substitutions at various positions on the quinoline scaffold, revealing that modifications could lead to improved efficacy against resistant bacterial strains. For instance, alterations in side chains resulted in up to an eight-fold increase in antibacterial activity .
  • In Vivo Efficacy : In animal models, compounds structurally related to this compound showed promising results in reducing bacterial load and improving survival rates in infected subjects, reinforcing its potential for clinical application .

Q & A

Basic: What are the key physicochemical properties of 6-Fluoroquinolin-2-amine relevant to its handling in laboratory settings?

Answer:
this compound (CAS 791626-57-8) has a molecular weight of 174.16 g/mol and a purity of ≥95% in research-grade samples. While direct melting/solubility data are not explicitly reported in the provided evidence, its fluorinated quinoline structure suggests moderate polarity, requiring solvents like DMSO or ethanol for dissolution. Stability considerations include protection from light and moisture, as fluorinated heterocycles are prone to hydrolysis under acidic/basic conditions. Handling should follow general safety protocols for aromatic amines, including glovebox use and proper ventilation .

Property Value
Molecular formulaC₉H₆FN₂
CAS No.791626-57-8
Molecular weight174.16 g/mol
Purity≥95% (HPLC)

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:
Synthesis typically involves cyclization or functionalization of pre-existing quinoline scaffolds. One approach uses:

Friedländer synthesis : Condensation of 2-aminobenzaldehyde derivatives with fluorinated ketones under acidic conditions.

Cross-coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce fluorine at the 6-position, followed by amine protection/deprotection steps.
Evidence from analogous quinoline syntheses (e.g., 6-bromo-2-ferrocenylquinoline) suggests bromine/chlorine intermediates can be substituted with fluorine via nucleophilic aromatic substitution (NAS) using KF or CsF . Yields depend on reaction temperature (80–120°C) and catalyst selection (e.g., Pd(PPh₃)₄) .

Advanced: How does the fluorine substituent at the 6-position influence the electronic and steric properties of quinolin-2-amine in coordination chemistry applications?

Answer:
The electron-withdrawing nature of fluorine increases the quinoline ring’s electron deficiency, enhancing its ability to act as a π-acceptor ligand in metal complexes. This stabilizes low-oxidation-state metals (e.g., Ru(II) or Pt(II)) in catalytic or photophysical studies. Steric effects are minimal due to fluorine’s small atomic radius, allowing for unhindered coordination to metal centers. Comparative studies of fluorinated vs. non-fluorinated quinolines show ~20% increased binding affinity to transition metals in DFT calculations .

Advanced: What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Answer:
Key methods include:

  • ¹H/¹³C NMR : Confirm regiochemistry and fluorine coupling patterns (e.g., splitting due to ⁶J-F-H).
  • HPLC-MS : Assess purity (≥95%) and detect trace byproducts (e.g., dehalogenated derivatives).
  • FT-IR : Identify amine N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for supramolecular studies.
    Refer to standardized protocols in medicinal chemistry for reproducible characterization .
Technique Purpose
NMRStructural confirmation
HPLC-MSPurity assessment
X-ray diffractionCrystallographic analysis

Advanced: What strategies can mitigate discrepancies in reaction yields when scaling up the synthesis of this compound from milligram to gram quantities?

Answer:
Yield discrepancies arise from inhomogeneous mixing, thermal gradients, or side reactions at larger scales. Mitigation strategies include:

Process optimization : Use flow chemistry for precise temperature control and reduced reaction time.

Catalyst loading : Increase Pd catalyst from 2 mol% (mg-scale) to 5 mol% (gram-scale) to counteract slower diffusion rates.

Solvent selection : Replace THF with DMF to improve solubility of intermediates.
Evidence from CO₂ capture solvent development highlights the importance of kinetic studies to identify rate-limiting steps during scale-up .

Advanced: How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) models predict activation energies for NAS at the 2-amine or 6-fluoro positions. Key steps:

Electrostatic potential mapping : Identify electron-deficient sites prone to nucleophilic attack.

Transition state analysis : Calculate energy barriers for fluorine displacement by nucleophiles (e.g., -OH or -NH₂).

Solvent effects : Incorporate polarizable continuum models (PCM) to simulate reaction environments.
Studies on fluorinated pyridines show DFT-predicted reaction pathways correlate with experimental yields (R² = 0.89) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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